(2S)-2-Amino-2-(3,3-difluorocyclobutyl)acetic acid hydrochloride
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Overview
Description
“(2S)-2-Amino-2-(3,3-difluorocyclobutyl)acetic acid hydrochloride” is a chemical compound with the CAS Number: 1373503-48-0 . It is also known as 2-(3,3-Difluorocyclobutyl)acetic acid .
Synthesis Analysis
The synthesis of this compound involves the use of 2-(3,3-difluorocyclobutyl)ethanol . The reaction was carried out in acetone at 20°C for 3.5 hours . The yield of the reaction was 92% .Molecular Structure Analysis
The molecular formula of this compound is C6H8F2O2 . The InChI Code is 1S/C6H8F2O2/c7-6(8)2-4(3-6)1-5(9)10/h4H,1-3H2,(H,9,10) .Physical And Chemical Properties Analysis
The compound has a molecular weight of 150.13 . It is a solid at room temperature . The predicted boiling point is 229.0±10.0 °C and the predicted density is 1.29±0.1 g/cm3 . The predicted pKa value is 4.72±0.10 .Scientific Research Applications
The compound (2S)-2-Amino-2-(3,3-difluorocyclobutyl)acetic acid hydrochloride, while specific in its structure and implications, does not directly appear in the studies reviewed. However, understanding its potential applications can be inferred through the examination of research on similar organic compounds, particularly those involving amino acids and their derivatives in various scientific applications. This exploration provides insights into the broader scope of scientific research applications for complex amino acid derivatives.
Organic Acids in Acidizing Operations
Organic acids, such as acetic and formic acids, play critical roles in the oil and gas industry, particularly in acidizing operations to enhance the permeability of reservoirs. These acids serve as less corrosive alternatives to hydrochloric acid, offering advantages in high-temperature applications and in the dissolution of drilling mud filter cakes. The use of organic acids has been highlighted for their effectiveness in reducing formation damage and in applications requiring high retardation performance (Alhamad, Alrashed, Al Munif, & Miskimins, 2020).
Herbicide Toxicity and Environmental Impact
Studies on 2,4-dichlorophenoxyacetic acid (2,4-D), a widely used herbicide, provide insights into the environmental and toxicological impacts of chemical compounds on ecosystems and human health. This research underscores the importance of understanding the behavior, fate, and ecological consequences of chemical applications in agriculture (Zuanazzi, Ghisi, & Oliveira, 2020). Such studies are pertinent in assessing the broader implications of using complex chemical compounds, including amino acid derivatives, in various industries.
Advanced Oxidation Processes
The degradation of pharmaceutical compounds, such as acetaminophen, through advanced oxidation processes (AOPs) is another area of interest. This research highlights the potential environmental and health risks associated with the accumulation of resistant compounds and underscores the importance of effective degradation pathways to mitigate these risks. The study on acetaminophen degradation provides a comprehensive overview of kinetics, mechanisms, and biotoxicity of by-products, offering a model for understanding the degradation and impact of various organic compounds, including amino acid derivatives, in the environment (Qutob, Hussein, Alamry, & Rafatullah, 2022).
Safety and Hazards
properties
IUPAC Name |
(2S)-2-amino-2-(3,3-difluorocyclobutyl)acetic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9F2NO2.ClH/c7-6(8)1-3(2-6)4(9)5(10)11;/h3-4H,1-2,9H2,(H,10,11);1H/t4-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQEJKUPAXINKOO-WCCKRBBISA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1(F)F)C(C(=O)O)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(CC1(F)F)[C@@H](C(=O)O)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClF2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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